Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate
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Overview
Description
Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate is an organic compound with the molecular formula C25H24N4O4. This compound is known for its complex structure, which includes a benzodiazole ring, a biphenyl group, and various functional groups such as ethoxy, hydroxyamino, and carboxylate. It is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds .
Preparation Methods
The synthesis of Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodiazole Ring: This step involves the cyclization of an appropriate precursor, such as an amido-nitrile, under mild conditions using a nickel-catalyzed addition to nitrile.
Introduction of the Biphenyl Group: The biphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Functional Group Modifications:
Chemical Reactions Analysis
Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate can be compared with other similar compounds, such as:
Trifloxystrobin: A fungicide with a similar biphenyl structure but different functional groups.
Kresoxim-methyl: Another fungicide with a similar mechanism of action but different structural features.
Pyraclostrobin: A strobilurin fungicide with a similar mode of action but distinct chemical structure.
These comparisons highlight the unique structural features and specific applications of Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate in various fields.
Biological Activity
Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate (CAS Number: 147403-65-4) is a complex organic compound that exhibits significant biological activity. This compound belongs to a class of derivatives known as Mannich bases, which are synthesized through the Mannich reaction involving amines and carbonyl compounds. The structure of this compound suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The compound features several notable structural components:
- Ethoxy group : Enhances solubility and bioavailability.
- Biphenyl moiety : May contribute to π-π interactions with biological targets.
- Benzodiazole core : Known for its pharmacological properties.
Biological Activity Overview
Mannich bases have been extensively studied for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The specific biological activities of this compound include:
Anticancer Activity
Recent studies have highlighted the anticancer potential of Mannich bases. For instance:
- Cytotoxicity : Compounds similar to methyl 2-ethoxy derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for some derivatives were reported to be lower than 2 μg/mL, indicating potent activity .
Antibacterial and Antifungal Properties
Research indicates that Mannich bases can exhibit significant antibacterial and antifungal activities. The structural characteristics of methyl 2-ethoxy derivatives may enhance their efficacy against various pathogens:
- Mechanism of Action : The interaction of the biphenyl structure with microbial membranes may disrupt cellular integrity, leading to cell death.
Anti-inflammatory Effects
In addition to its cytotoxic properties, this compound may also possess anti-inflammatory effects. Studies on related compounds suggest that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of Mannich bases:
- Cytotoxicity Studies :
- Antibacterial Activity :
- Mechanistic Studies :
Comparative Analysis
The following table summarizes the biological activities of methyl 2-ethoxy derivatives compared to other known Mannich bases:
Compound Type | Anticancer Activity | Antibacterial Activity | Anti-inflammatory Activity |
---|---|---|---|
Methyl 2-ethoxy derivative | High | Moderate | Moderate |
Standard Chemotherapeutics (e.g., 5-FU) | Moderate | Low | Low |
Other Mannich Bases | Variable | High | High |
Properties
Molecular Formula |
C25H24N4O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl 2-ethoxy-3-[[4-[2-[(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C25H24N4O4/c1-3-33-25-27-22-10-6-9-21(24(30)32-2)23(22)29(25)16-17-11-13-18(14-12-17)20-8-5-4-7-19(20)15-26-28-31/h4-15,28,31H,3,16H2,1-2H3 |
InChI Key |
STYVDYYCTQZFDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO)C(=O)OC |
Origin of Product |
United States |
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